molecular formula C5H11O5P B3061236 Ethoxy(ethoxycarbonyl)phosphinic acid CAS No. 72304-94-0

Ethoxy(ethoxycarbonyl)phosphinic acid

Cat. No. B3061236
CAS RN: 72304-94-0
M. Wt: 182.11 g/mol
InChI Key: GBHHYGCUMKFRMT-UHFFFAOYSA-N
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Description

Ethyl sodium (ethoxycarbonyl)phosphonate is a type of chemical entity and a subclass of phosphonate salt and phosphonate ester . It has a chemical formula of C₅H₁₀NaO₅P . It is also known as a phosphonate, which is an organophosphorus compound containing C−PO (OR)2 groups .


Synthesis Analysis

Phosphonic acids, such as Ethyl sodium (ethoxycarbonyl)phosphonate, can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced by McKenna, is favored due to its convenience, high yields, very mild conditions, and chemoselectivity . Microwave irradiation has been investigated as a means to accelerate the BTMS silyldealkylations .


Molecular Structure Analysis

The molecular structure of Ethyl sodium (ethoxycarbonyl)phosphonate includes a phosphonate group, which is a phosphorus atom bonded to an oxygen atom and two alkyl groups . The exact structure can be represented by the canonical SMILES string: CCOC(=O)P(=O)([O-])OCC.[Na+] .


Chemical Reactions Analysis

The reactions of phosphonate esters, like Ethyl sodium (ethoxycarbonyl)phosphonate, may involve heterolytic breaking of the P–H bond, which is instrumental for the formation of P–C, P–B, P–Cl, P–Br, P–I, P–metal bonds, etc. (path a), P–O bond cleavage (as in hydrolysis, alcoholysis or transesterification, aminolysis, sulfhydrolysis, etc.) (path b), or O–C bond scission, e.g., dealkylation (path c) .

Scientific Research Applications

Synthesis of Unsaturated Carboxylic and Amino Acids

Ethyl sodium (ethoxycarbonyl)phosphonate has been used in the synthesis of unsaturated carboxylic and amino acids of the adamantane series, employing organophosphorus reagents. The sodium derivative of diethyl(3-amino-1-ethoxycarbonylpropane)phosphonic acid is obtained by reacting triethyl phosphonoacetate with ethylene imine in the presence of sodium hydride. This compound is then used in the Horner-Emmons reaction with carbonyl derivatives of adamantane series to afford corresponding unsaturated amino acids. This process highlights the versatility of ethyl sodium (ethoxycarbonyl)phosphonate in synthesizing complex organic compounds with potential applications in medicinal chemistry and drug design (Miryan et al., 2002).

Reaction with Diethyl Carbonate

The reaction of (ethoxycarbonylfuryl)methanephosphonates with diethyl carbonate in the presence of sodium foil has been studied, revealing insights into the synthesis of furylacetic acid derivatives. This research illustrates the impact of the conjugation of the acidifying group with the carbanion center on the reactivity and yield of these compounds. Such studies are crucial for the development of novel organic synthesis methodologies and the production of valuable intermediates for further chemical transformations (Pevzner, 2014).

Stabilization of Platinum Nanoparticles

Ethyl sodium (ethoxycarbonyl)phosphonate derivatives, such as sodium 2-(diphenylphosphino)ethyl phosphonate, have been explored as stabilizing agents for platinum nanoparticles (Pt-NPs) in aqueous solutions. These nanoparticles show high catalytic activity and a remarkably narrow particle size distribution, which is significant for applications in catalysis and material science. The research on Pt-NPs stabilization opens new avenues for the utilization of ethyl sodium (ethoxycarbonyl)phosphonate in nanotechnology and catalysis research (Richter et al., 2012).

Mechanism of Action

Target of Action

Ethyl sodium (ethoxycarbonyl)phosphonate is a type of phosphonate, a class of compounds that are known to mimic phosphates and carboxylates of biological molecules . Phosphonates are often used to inhibit enzymes that utilize various phosphates as substrates

Mode of Action

Phosphonates in general are known to act as inhibitors of enzymes that utilize phosphates as substrates . They achieve this by mimicking the structure of the substrate, thereby blocking the enzyme’s active site . This prevents the enzyme from catalyzing its normal reaction, leading to an alteration in the metabolic pathway.

Biochemical Pathways

Phosphonates, including ethyl sodium (ethoxycarbonyl)phosphonate, are involved in various biochemical pathways. They are known to inhibit enzymes that utilize phosphates, thereby affecting the corresponding metabolic pathways . For instance, they can interfere with the pathways involving phosphoenolpyruvate (PEP), a key intermediate in several biochemical pathways

Pharmacokinetics

Phosphonates in general are known to have unique pharmacokinetic properties due to their structural similarity to biological phosphates . They are often transformed into appropriate prodrugs to improve their pharmacokinetic properties, such as bioavailability .

Result of Action

As a phosphonate, it is likely to inhibit enzymes that utilize phosphates, leading to alterations in the corresponding metabolic pathways . This can result in a variety of downstream effects, depending on the specific pathways and cells involved.

Action Environment

The action of ethyl sodium (ethoxycarbonyl)phosphonate, like other phosphonates, can be influenced by various environmental factors. Additionally, the stability and efficacy of phosphonates can be affected by factors such as pH and temperature .

Future Directions

The future directions of research into Ethyl sodium (ethoxycarbonyl)phosphonate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the microwave-assisted BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters could be further investigated . Additionally, the trace quantification of phosphonates from various environmental samples could be an area of future research .

properties

IUPAC Name

ethoxy(ethoxycarbonyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O5P/c1-3-9-5(6)11(7,8)10-4-2/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHHYGCUMKFRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)P(=O)(O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O5P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993093
Record name Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72305-10-3, 72304-94-0
Record name Ethoxy(ethoxycarbonyl)phosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl ethoxy(hydroxy)oxo-lambda~5~-phosphanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHOXY(ETHOXYCARBONYL)PHOSPHINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PMH3X6SZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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